

Application Notes and Protocols for LY2940094 in Fear Conditioning Paradigms

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Compound of Interest

Compound Name: LY2940094

Cat. No.: B608728

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

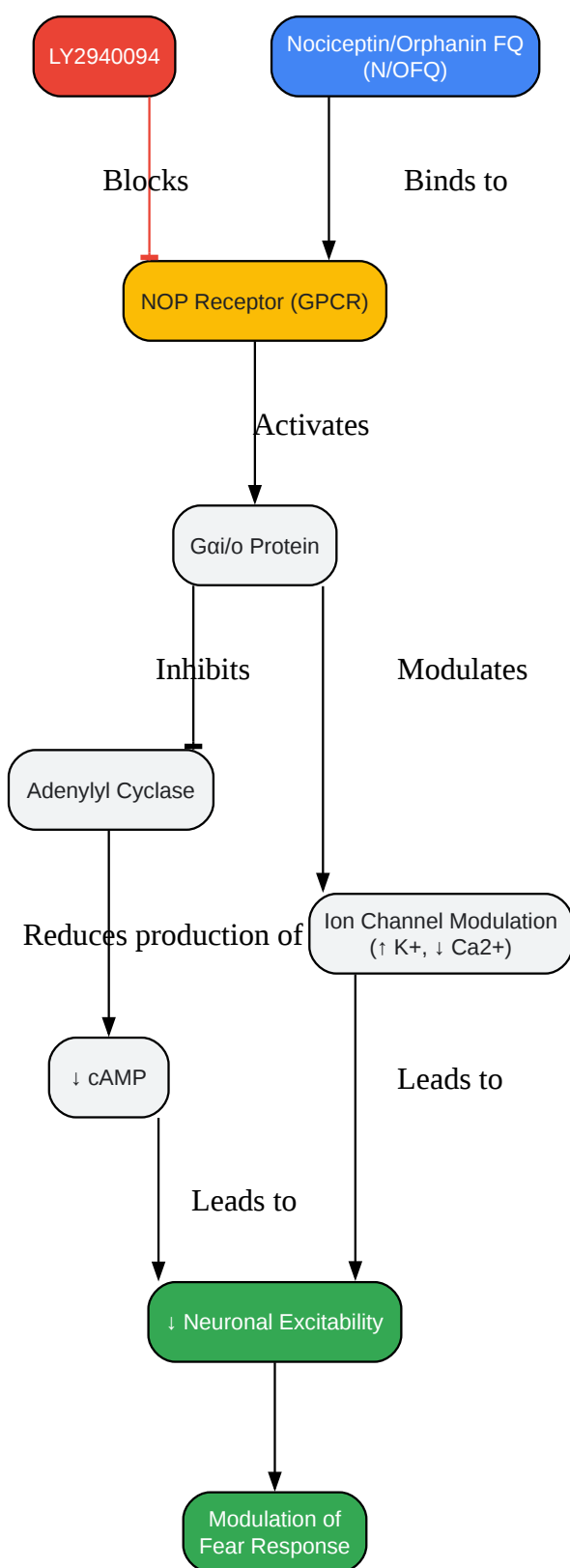
LY2940094 is a potent and selective antagonist of the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] The endogenous ligand for this receptor is Nociceptin/Orphanin FQ (N/OFQ), a neuropeptide implicated in a variety of physiological and psychological processes, including pain, mood, and anxiety.[3][4] The N/OFQ-NOP system is a target of interest for therapeutic interventions in psychiatric disorders. Evidence suggests that blocking NOP receptor signaling with antagonists can produce antidepressant-like and anxiolytic-like effects in rodent models.[5][6]

Fear conditioning is a widely used behavioral paradigm to study the neural mechanisms of fear learning and memory, which are central to anxiety and trauma-related disorders like Post-Traumatic Stress Disorder (PTSD).[7][8] This document provides detailed application notes and protocols for the use of **LY2940094** in mouse fear conditioning paradigms, based on preclinical findings.

Mechanism of Action in Fear Modulation

LY2940094 exerts its effects by blocking the NOP receptor, a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (G_{ai/o}).[9][10] Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (activation

of potassium channels and inhibition of calcium channels).[3][10] This cascade ultimately results in reduced neuronal excitability. By antagonizing the NOP receptor, **LY2940094** prevents these inhibitory effects, thereby modulating neural circuits involved in fear and anxiety. The NOP receptor is highly expressed in brain regions critical for fear memory, such as the amygdala and hippocampus.[4][9]



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Caption: Signaling pathway of the NOP receptor and its modulation by **LY2940094**.

Data Presentation

The anxiolytic-like effects of **LY2940094** have been demonstrated in a mouse fear-conditioned freezing assay. The compound significantly reduces immobility (freezing), a primary measure of fear in rodents.

Table 1: Effect of **LY2940094** on Fear-Conditioned Freezing in Mice

Treatment Group	Dose (mg/kg, p.o.)	Mean Immobility (% Time)	Standard Error of the Mean (SEM)	Statistical Significance (vs. Vehicle)
Vehicle	-	~45	~5	-
LY2940094	3	~42	~6	Not Significant
LY2940094	10	~38	~7	Not Significant
LY2940094	30	~25	~4	p < 0.01

Data summarized from Witkin et al., 2016.[\[6\]](#)[\[11\]](#) Note: Exact mean and SEM values are estimated from graphical representations in the source publication.

Table 2: Comparative Efficacy in Fear-Conditioned Freezing Assay

Treatment Group	Dose (mg/kg)	Route	Mean Immobility (% Time)	Standard Error of the Mean (SEM)	Statistical Significance (vs. Vehicle)
Vehicle	-	-	~45	~5	-
Paroxetine (SSRI)	3	i.p.	~28	~5	p < 0.05
Paroxetine (SSRI)	10	i.p.	~25	~4	p < 0.05
MTEP (mGluR5 Antagonist)	30	i.p.	~20	~3	p < 0.05

Data for positive controls, summarized from Witkin et al., 2016.[\[6\]](#)[\[11\]](#) Note: Exact mean and SEM values are estimated from graphical representations in the source publication.

Experimental Protocols

This section provides a detailed methodology for a cued fear conditioning experiment in mice to evaluate the anxiolytic-like effects of **LY2940094**.

Subjects

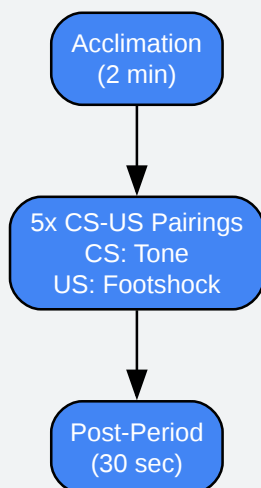
- Species: Mouse (e.g., C57BL/6)[\[11\]](#)
- Sex: Male
- Age: Adult (8-12 weeks)
- Housing: Group-housed (or as required by institutional guidelines) in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Food and water are available ad libitum.
- Habituation: Animals should be handled for several days before the start of the experiment to reduce stress.

Materials and Equipment

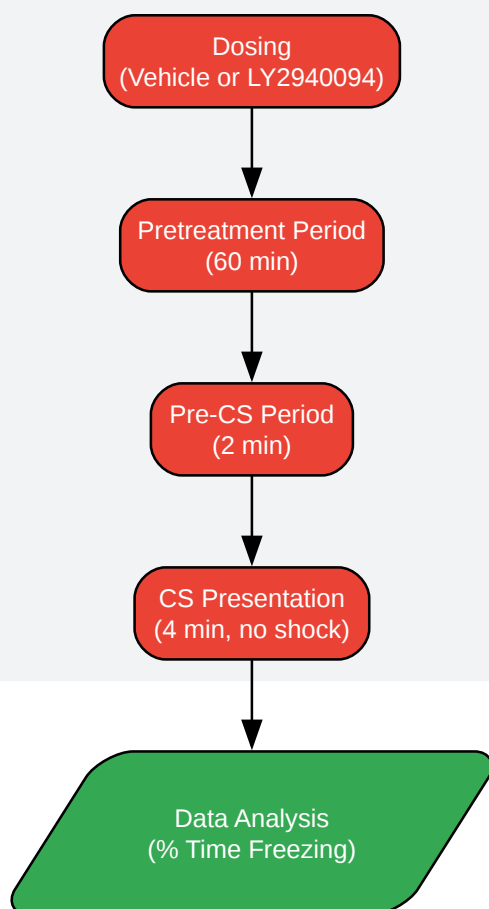
- Compound: **LY2940094**, vehicle (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in water).
- Administration: Oral gavage needles.
- Fear Conditioning Apparatus: Standard operant chambers equipped with shock grid floors, speakers to deliver auditory cues (tone), and video cameras. The chambers should be housed within sound-attenuating cabinets.[\[11\]](#)
- Software: A dedicated software package for controlling stimulus presentation (tones, shocks) and for recording and analyzing freezing behavior (e.g., MedPC, TopScan, FreezeFrame).
[\[11\]](#)

Experimental Workflow

Day 1: Fear Conditioning (Training)



Day 2: Fear Expression (Testing)

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Caption: Workflow for a cued fear conditioning experiment with **LY2940094**.

Detailed Procedure

Day 1: Fear Conditioning (Training)

- Transport mice to the experimental room and allow them to acclimate for at least 30 minutes.
- Place a mouse into the conditioning chamber.
- Allow the mouse to explore the chamber for a 2-minute acclimation period.
- Initiate the training protocol, which consists of five trials.[\[11\]](#)
 - Each trial involves the presentation of a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 20 seconds, 80 dB).
 - The CS co-terminates with a mild, aversive unconditioned stimulus (US), typically a footshock (e.g., 1-2 seconds, 0.4-0.7 mA).
 - The inter-trial interval (ITI) between each CS-US pairing should be consistent (e.g., 30 seconds).[\[11\]](#)
- After the final pairing, leave the mouse in the chamber for an additional 30-60 seconds.
- Return the mouse to its home cage.
- Clean the chamber thoroughly between animals (e.g., with 70% ethanol) to eliminate olfactory cues.

Day 2: Fear Expression (Testing)

- Prepare **LY2940094** and vehicle solutions.
- Administer **LY2940094** (e.g., 3, 10, 30 mg/kg) or vehicle to the mice via oral gavage (p.o.).[\[11\]](#)
- Allow for a 60-minute pretreatment period in the home cage.[\[11\]](#)
- Place the mouse back into the same conditioning chamber.

- Allow the mouse to explore for a 2-minute "pre-CS" period, during which no stimuli are presented.[11]
- Present the auditory CS continuously for 4 minutes without any shock presentation.[11]
- Record the entire session with video.
- Return the mouse to its home cage.
- Clean the chamber thoroughly between animals.

Data Analysis

- The primary behavioral measure is "freezing," defined as the complete absence of movement except for respiration.
- Use the analysis software to score the percentage of time spent freezing during the 4-minute CS presentation on Day 2.
- Compare the freezing behavior between the **LY2940094**-treated groups and the vehicle-treated group.
- Statistical analysis can be performed using a one-way Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons against the vehicle control group.[11]

Expected Outcome

Based on published findings, a dose of 30 mg/kg of **LY2940094** is expected to significantly attenuate fear-conditioned freezing compared to the vehicle control group, indicating an anxiolytic-like effect.[11][12] Lower doses may not produce a statistically significant effect. The magnitude of this effect is comparable to that of established anxiolytic and antidepressant compounds like paroxetine.[11]

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